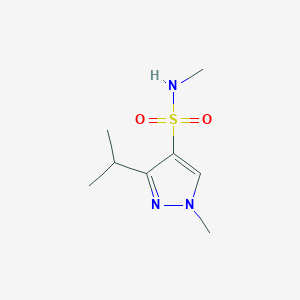

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Description

Properties

Molecular Formula |

C8H15N3O2S |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

N,1-dimethyl-3-propan-2-ylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C8H15N3O2S/c1-6(2)8-7(5-11(4)10-8)14(12,13)9-3/h5-6,9H,1-4H3 |

InChI Key |

XNGMMHBVGPBGGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN(C=C1S(=O)(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation via Sulfonyl Chloride Route

Overview:

This method involves synthesizing the pyrazole derivative with the desired substituents, followed by sulfonylation with sulfonyl chlorides to form the sulfonamide linkage.

- Step 1: Synthesis of the pyrazole core with methyl and isopropyl groups at positions 1 and 3 respectively.

- Step 2: Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring.

- Step 3: Nucleophilic substitution with dimethylamine to form the sulfonamide.

- Solvent: Dichloromethane (DCM) or acetonitrile (MeCN).

- Base: Triethylamine or pyridine to neutralize HCl generated.

- Temperature: Reflux conditions (~80-110°C).

- Purification: Recrystallization or chromatography.

- The sulfonyl chloride reacts selectively with the pyrazole amino group or directly with the sulfonic acid derivative, depending on the starting material.

Multistep Synthesis Starting from Pyrazole Precursors

Based on patent CN111303035A , a multi-step process involves the following:

| Step | Description | Conditions | Reagents | Key Features |

|---|---|---|---|---|

| 1 | Halogenation at the 4-position of N-methyl-3-aminopyrazole | Dissolution in water, reaction with halogen (Br₂ or I₂) | N-methyl-3-aminopyrazole | Selective halogenation at position 4 |

| 2 | Diazotization and coupling | Sodium nitrite, potassium difluoromethyl trifluoroborate, cuprous oxide | Formation of 4-halo-3-(difluoromethyl)-N-methylpyrazole | Introduction of difluoromethyl group |

| 3 | Carboxylation via Grignard or CO₂ | Reaction with Grignard reagent, then CO₂ | Grignard reagent, CO₂ | Formation of carboxylic acid derivative |

| 4 | Sulfonamide formation | Reaction with dimethylamine and sulfonyl chloride | Sulfonyl chloride, dimethylamine | Final sulfonamide product |

- Temperature: 0–25°C for diazotization, reflux for halogenation.

- Solvent: Water, acetonitrile, or DMF depending on step.

- The process emphasizes regioselectivity and functional group compatibility, with reaction yields optimized via solvent choice and temperature control.

Alternative Route: Cyclization and Functional Group Modification

Inspired by the synthesis of related pyrazole derivatives , such as 1,3-dimethylpyrazole-4-carboxylic acid, the following pathway is noteworthy:

- Step 1: Condensation of acetylacetone derivatives with hydrazines to form pyrazole rings with methyl groups.

- Step 2: Alkylation at the 3-position with isopropyl groups using suitable alkyl halides or Grignard reagents.

- Step 3: Sulfonylation at the 4-position with sulfonyl chlorides, followed by amination with dimethylamine.

- Solvent: Ethanol, DMF, or DMSO.

- Temperature: Reflux or room temperature for alkylation, elevated temperature (~100°C) for cyclization.

- Reagents: Alkyl halides, sodium hydride or potassium tert-butoxide as bases.

Optimization and Purification Strategies

Summary of Key Data

| Method | Starting Material | Reagents | Reaction Type | Yield | Notes |

|---|---|---|---|---|---|

| Halogenation + Diazotization | N-methyl-3-aminopyrazole | Halogen, NaNO₂ | Substitution, coupling | Moderate | Patent CN111303035A |

| Multi-step Functionalization | Pyrazole derivatives | Sulfonyl chlorides, amines | Nucleophilic substitution | Variable | Patent CN114014809A |

| Cyclization + Alkylation | Acetylacetone derivatives | Alkyl halides, hydrazines | Condensation, cyclization | Moderate to high | Literature |

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Agrochemicals: The compound could be used as a precursor for the synthesis of herbicides, fungicides, or insecticides.

Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Lipophilicity :

- The target compound’s isopropyl group at position 3 increases lipophilicity compared to the propargyl-substituted analog in . However, it is less lipophilic than the cyclopentyl-containing analog in .

- The cyclopropyl substituent in ’s compound enhances solubility due to its smaller size and rigid structure, a feature absent in the bulkier isopropyl group of the target compound .

Reactivity :

Synthetic Accessibility :

- Pyrazole sulfonamides are often synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura in ). The target compound could be prepared similarly, using methylamine and isopropyl halides as reagents .

Biological Activity

N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide, also referred to as 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and various applications based on recent research findings.

The compound has the following chemical structure:

- IUPAC Name : 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- CAS Number : 1183269-60-4

- Molecular Formula : C8H13N2O2S

- Molecular Weight : 201.26 g/mol

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chlorides under controlled conditions to yield the desired sulfonamide .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial properties .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study evaluated its antiproliferative activity against U937 cancer cells using the CellTiter-Glo Luminescent assay. The results indicated that it did not exhibit cytotoxic effects while effectively inhibiting cell proliferation:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole | >50 | U937 |

This suggests a favorable safety profile alongside its therapeutic potential .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. Pyrazole derivatives are known to interact with various molecular targets, including kinases and other proteins involved in cell signaling pathways related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Evaluation : A comprehensive study assessed multiple pyrazole derivatives for their antimicrobial properties, with N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole showing superior activity against a range of bacterial strains .

- Antiproliferative Studies : Research indicated that while the compound inhibited cancer cell growth effectively, it did not induce significant cytotoxicity in normal cells, making it a promising candidate for further development as an anticancer agent .

- In Vivo Studies : Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound in animal models to establish its therapeutic potential comprehensively.

Q & A

Q. How can researchers optimize the synthesis of N,1-Dimethyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents, bases, and reaction temperatures. For pyrazole-sulfonamide derivatives, N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution reactions, achieving yields of ~35–40% under room-temperature stirring (e.g., synthesis of structurally analogous sulfonamides) . Alternatively, triethylamine in refluxing conditions can enhance reaction efficiency for sterically hindered intermediates . Purity is improved via recrystallization (e.g., using DMSO-d₆ for NMR-confirmed products) .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ resolve substituent environments (e.g., methyl groups at δ ~2.2–2.3 ppm, sulfonamide protons at δ ~11.5 ppm) .

- X-ray Crystallography : Determines bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding between sulfonamide S=O and pyrazole N-H groups in analogous compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., ESI-MS m/z ~392.2 for related pyrazole-sulfonamides) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity or physicochemical properties of this sulfonamide?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring enhances metabolic stability but may reduce solubility. Cycloalkyl or aryl groups (e.g., cyclobutyl, phenyl) increase lipophilicity, impacting membrane permeability .

- Activity Profiling : Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with target engagement .

Q. How can researchers resolve contradictions in crystallographic vs. computational structural data for this compound?

- Methodological Answer :

- X-ray vs. DFT Analysis : Compare experimental crystallographic data (e.g., bond lengths, dihedral angles) with density functional theory (DFT)-optimized structures. Discrepancies often arise from crystal packing forces vs. gas-phase calculations .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain deviations in solid-state vs. predicted geometries .

Q. What reaction pathways dominate under varying conditions (e.g., oxidation, substitution) for this sulfonamide?

- Methodological Answer :

- Oxidation : The sulfonamide’s sulfur center reacts with H₂O₂ to form sulfoxides (~60% yield) or with KMnO₄ to yield sulfones, confirmed via LC-MS and IR (S=O stretching at ~1150 cm⁻¹) .

- Nucleophilic Substitution : React with alkyl halides (e.g., benzyl chloride) in DMF/K₂CO₃ to functionalize the pyrazole ring, monitored by TLC (Rf shift from 0.3 to 0.6) .

Key Data from Evidence

| Property | Example Data | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 11.55 (s, 1H, SO₂NH), 2.23 (s, 3H, CH₃) | |

| Crystallographic Density | 1.432 g/cm³ (analogous sulfonamide) | |

| Reaction Yield | 35–40% (DMF/K₂CO₃ conditions) | |

| Oxidation Product | Sulfoxide (m/z +16 Da vs. parent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.